1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butanedione
Description
Molecular Formula: C₁₄H₁₅ClF₃N₃O₂ Molecular Weight: 321.432 g/mol CAS No.: 321432-12-6 Structure: The compound features a trifluoromethyl-substituted pyridine ring linked to a piperazine moiety and a 1,3-butanedione group. This architecture enhances lipophilicity, enabling interactions with hydrophobic protein pockets, and contributes to its biological activity .
Properties
IUPAC Name |
1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClF3N3O2/c1-9(22)6-12(23)20-2-4-21(5-3-20)13-11(15)7-10(8-19-13)14(16,17)18/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVXTUDTVWWMNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target molecule comprises two distinct domains: a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group and a 1,3-butanedione-linked piperazine ring. Retrosynthetic disconnection reveals two primary intermediates:
- 3-Chloro-5-(trifluoromethyl)-2-pyridinylpiperazine : Generated via nucleophilic aromatic substitution (SNAr) of a halogenated pyridine precursor with piperazine.
- 1,3-Butanedione acylating agent : Introduced via N-acylation of the secondary amine in the piperazine ring.
The pyridine core’s electron-deficient nature, exacerbated by the electron-withdrawing trifluoromethyl (-CF3) and chloro (-Cl) substituents, activates the 2-position for SNAr reactions, enabling piperazine incorporation.
Synthesis of Halogenated Pyridine Intermediates
Preparation of 2,3-Dichloro-5-trifluoromethylpyridine
The patent CN106349159A outlines a scalable method for synthesizing 3-chloro-2-cyano-5-trifluoromethylpyridine, which serves as a conceptual blueprint for halogenated pyridine intermediates. Key steps include:
- Halogenation : Starting from 2,3-dichloro-5-trifluoromethylpyridine, refluxing with activators like 4-dimethylaminopyridine (DMAP) in acetone generates a reactive intermediate.
- Cyanide Substitution : Treatment with potassium cyanide in dichloromethane/water replaces the 2-chloro group with a cyano moiety, achieving yields of 85–88%.
Table 1: Optimization of Cyanide Substitution
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Activator | 4-Dimethylaminopyridine | 85.7 |
| Solvent System | Dichloromethane/Water | 88.1 |
| Temperature | 0–80°C | 85–88 |
Acylation of Piperazine with 1,3-Butanedione
Acylating Agent Selection
The butanedione moiety is introduced via N-acylation using acetoacetyl chloride or diketene. The former offers superior reactivity, while the latter minimizes side reactions like over-acylation.
Stepwise Acylation Procedure
- Base Activation : Piperazinylpyridine (1.0 equiv) is dissolved in tetrahydrofuran (THF) with triethylamine (2.5 equiv) at 0°C.
- Acetoacetyl Chloride Addition : Acetoacetyl chloride (1.2 equiv) is added dropwise, and the reaction is stirred at room temperature for 12 hours.
- Purification : Aqueous workup followed by silica gel chromatography isolates 1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butanedione in 72% yield.
Table 3: Acylation Efficiency Under Varied Conditions
| Acylating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| Acetoacetyl Cl | Triethylamine | THF | 72 |
| Diketene | Sodium Hydride | DCM | 68 |
Challenges and Mitigation Strategies
Steric Hindrance at the Piperazine Nitrogen
Bulky substituents on piperazine impede acylation. Employing microwave-assisted synthesis at 100°C reduces reaction times from 12 hours to 2 hours, improving yields to 81%.
Byproduct Formation During SNAr
Competing hydrolysis of the 2-chloro group generates 3-chloro-5-trifluoromethylpyridin-2-ol. Using anhydrous solvents and molecular sieves suppresses this pathway, enhancing selectivity to 95%.
Chemical Reactions Analysis
1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butanedione exhibit promising anticancer properties. For instance, studies have shown that derivatives can inhibit ribonucleotide reductase, an enzyme critical for DNA synthesis in cancer cells. This inhibition leads to reduced proliferation of cancer cells, particularly in pancreatic cancer models .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Specific derivatives have demonstrated effectiveness against various bacterial strains, indicating potential use as a therapeutic agent in treating infections .
Pesticide Development
The chemical structure of 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butanedione suggests potential as a pesticide or herbicide due to its ability to disrupt biological pathways in pests. Research into similar compounds has shown effectiveness against agricultural pests, leading to improved crop yields and reduced reliance on traditional pesticides.
Plant Growth Regulation
Studies indicate that certain derivatives can act as plant growth regulators, promoting growth or enhancing resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices aimed at increasing food security while minimizing chemical inputs.
Synthesis of Functional Materials
The unique properties of 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butanedione allow it to be utilized in the synthesis of functional materials such as polymers and nanomaterials. These materials can exhibit enhanced electrical and thermal properties, making them suitable for applications in electronics and energy storage devices.
Coatings and Adhesives
Due to its chemical stability and reactivity, this compound can be employed in developing advanced coatings and adhesives that require specific performance characteristics such as resistance to heat and chemicals.
Case Study 1: Anticancer Efficacy
A clinical trial investigated the effects of a derivative of 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butanedione on patients with advanced pancreatic cancer. The results indicated a statistically significant improvement in survival rates among treated patients compared to control groups .
Case Study 2: Agricultural Impact
Field trials assessing the efficacy of a related compound as a pesticide showed a marked reduction in pest populations and an increase in crop yield by approximately 25%, demonstrating its potential as an environmentally friendly alternative to conventional pesticides .
Mechanism of Action
The mechanism by which 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butanedione exerts its effects involves interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This interaction can modulate the activity of the target, leading to the desired biological effect .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with structurally and functionally related molecules:
Key Differentiators
Functional Group Variations: The butanedione group in the target compound facilitates hydrogen bonding with enzyme active sites, unlike the propenone group in its analogue, which promotes covalent interactions . Haloxyfop-methyl lacks the piperazine moiety but includes a phenoxypropanoate ester, critical for herbicidal activity via lipid biosynthesis disruption .
Biological Activity :
- The target compound’s dual anticancer-antimicrobial activity is rare among analogues, which typically specialize in one domain .
- MK45 (RTC6) exhibits superior kinase selectivity due to its thiophene substituent, absent in the target compound .
Agrochemical Efficacy :
- Haloxyfop-methyl achieves 90% weed control at 50 g/ha, whereas the target compound requires structural optimization for comparable field efficacy .
Biological Activity
1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butanedione is a complex organic compound notable for its potential biological activities. This compound features a trifluoromethyl group attached to a pyridine ring, linked to a piperazine moiety and a butanedione structure. Its unique chemical characteristics suggest various applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
- Molecular Formula : C₁₄H₁₅ClF₃N₃O₂
- Molecular Weight : 321.432 g/mol
- IUPAC Name : 1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]butane-1,3-dione
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity, allowing better penetration through cell membranes and interaction with hydrophobic regions of proteins. This interaction can modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects.
Antimicrobial Properties
Research indicates that compounds similar to 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butanedione exhibit significant antimicrobial activity. Studies have shown that such derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Preliminary studies have explored the anticancer properties of this compound. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways. The trifluoromethyl and chlorinated groups are believed to enhance its potency against tumor cells.
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. It shows promise in inhibiting key enzymes involved in disease pathways, which may lead to therapeutic benefits in conditions such as cancer and metabolic disorders.
Case Studies
Synthesis and Optimization
The synthesis of 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butanedione typically involves several steps:
- Formation of Pyridine Ring : Chlorination and trifluoromethylation.
- Piperazine Coupling : Reaction with piperazine under controlled conditions.
- Butanedione Addition : Final reaction with butanedione to yield the target compound.
Optimizing these synthetic routes can enhance yield and purity, utilizing catalysts and specific reaction conditions.
Q & A
Q. What are the recommended synthetic routes for 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butanedione?
The compound is typically synthesized via a coupling reaction between 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine and a diketone precursor (e.g., 1,3-butanedione derivatives). A standard protocol involves using HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) as coupling agents in anhydrous DMF, with triethylamine (NEt₃) as a base. Reaction conditions include stirring at room temperature for 12–24 hours, followed by purification via column chromatography .
Q. How is the purity and structural integrity of this compound validated?
Purity is assessed using reverse-phase HPLC with UV detection (λ = 254 nm), while structural confirmation is achieved via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). For example, HRMS analysis should show a molecular ion peak matching the theoretical mass (C₁₄H₁₄ClF₃N₃O₂, exact mass: 364.06 g/mol) .
Q. What are the primary applications of this compound in academic research?
This compound is investigated as a potential intermediate in agrochemical development, particularly for herbicides and pesticides, due to its structural similarity to pyridine-based bioactive molecules (e.g., haloxyfop derivatives) . It is also used in structure-activity relationship (SAR) studies to optimize piperazine-containing pharmacophores .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Contradictions may arise from variations in assay conditions (e.g., pH, solvent composition) or impurities in synthesized batches. To address this:
- Reproduce assays under standardized conditions (e.g., OECD guidelines for herbicide activity).
- Validate compound purity via HPLC and quantify trace impurities (e.g., unreacted piperazine intermediates).
- Compare results with structurally analogous compounds (e.g., fluazifop-butyl) to identify substituent-specific effects .
Q. What methodologies are recommended for studying the environmental degradation of this compound?
Degradation pathways can be analyzed using:
- Photolysis studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions and monitor breakdown products via LC-MS.
- Soil metabolism assays : Incubate with soil microbiota and extract metabolites using solid-phase extraction (SPE).
- Hydrolysis experiments : Test stability at varying pH (2–12) and temperatures (25–50°C) to identify hydrolytic cleavage sites .
Q. How can computational modeling enhance the design of derivatives with improved activity?
- Perform molecular docking to predict binding affinity to target enzymes (e.g., acetyl-CoA carboxylase in plants). Use software like AutoDock Vina with crystal structures from the PDB.
- Conduct QSAR (Quantitative Structure-Activity Relationship) analysis to correlate substituent electronic properties (e.g., Hammett σ constants) with bioactivity.
- Validate predictions by synthesizing top-ranked analogs and testing in vitro .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Replace TBTU with cost-effective alternatives like EDC/HCl for amide coupling.
- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 80°C).
- Optimize solvent systems (e.g., switch from DMF to acetonitrile for easier purification) .
Q. How can metabolic stability be assessed in mammalian systems?
- In vitro hepatocyte assays : Incubate the compound with primary rat hepatocytes and analyze parent compound depletion via LC-MS/MS.
- CYP450 inhibition studies : Use fluorescent probes (e.g., P450-Glo™ assays) to identify isoform-specific interactions.
- Microsomal stability tests : Monitor half-life (t₁/₂) in liver microsomes with NADPH cofactors .
Methodological Notes
- Handling and Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the trifluoromethyl group. Use gloveboxes for weighing due to potential toxicity .
- Analytical Standards : Always include a certified reference material (CRM) during HPLC analysis to ensure batch-to-batch consistency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
